molecular formula C8H15ClO2 B1315719 Methyl 5-chloro-2,2-dimethylpentanoate CAS No. 73441-42-6

Methyl 5-chloro-2,2-dimethylpentanoate

Cat. No.: B1315719
CAS No.: 73441-42-6
M. Wt: 178.65 g/mol
InChI Key: AJPFLSFTFNACIR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,2-dimethylpentanoate is a chemical compound with the molecular formula C8H15ClO2 and a molecular weight of 178.66 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2,2-dimethylpentanoate can be synthesized through various synthetic routes. One common method involves the esterification of 5-chloro-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2,2-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-hydroxy-2,2-dimethylpentanoate.

    Reduction: 5-chloro-2,2-dimethylpentanol.

    Hydrolysis: 5-chloro-2,2-dimethylpentanoic acid and methanol.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2,2-dimethylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acid and alcohol . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 5-chloro-2,2-dimethylpentanoate can be compared with other similar compounds such as:

    Methyl 5-chloro-2,2-dimethylhexanoate: Similar structure but with an additional carbon atom in the chain.

    Ethyl 5-chloro-2,2-dimethylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5-bromo-2,2-dimethylpentanoate: Similar structure but with a bromine atom instead of a chlorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures .

Properties

IUPAC Name

methyl 5-chloro-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPFLSFTFNACIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552413
Record name Methyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73441-42-6
Record name Methyl 5-chloro-2,2-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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